methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
CAS No.:
Cat. No.: VC14816827
Molecular Formula: C15H13N5O4S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O4S |
|---|---|
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | methyl 4-methyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C15H13N5O4S/c1-8-12(14(23)24-2)25-15(16-8)17-11(21)7-20-13(22)9-5-3-4-6-10(9)18-19-20/h3-6H,7H2,1-2H3,(H,16,17,21) |
| Standard InChI Key | MQFYJPSFKMAIII-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC |
Introduction
Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the class of thiazoles. It features a five-membered ring containing sulfur and nitrogen, along with a benzotriazine moiety, which contributes to its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents .
Chemical Formula and Molecular Weight
Structural Features
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The compound includes a thiazole ring, a benzotriazine core, and an acetylamino group.
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These structural elements are crucial for its reactivity and biological activity.
Synthesis and Chemical Reactions
The synthesis of methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. Key steps include careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Potential Applications and Biological Activities
This compound is notable for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor. Its stability under various pH conditions, photostability, and thermal stability are crucial for its application in biological systems. Quantitative studies often involve determining IC50 values to assess its inhibitory effects on enzymes in vitro.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate | Thiazole ring, benzotriazine core, acetylamino group | Potential enzyme inhibitor, therapeutic agent |
| 4-Methylthiazole | Thiazole ring | Antimicrobial |
| Benzotriazine derivatives | Benzotriazine core | Anticancer |
| Acetylthiazoles | Acetyl group + thiazole | Antimicrobial & anticancer |
Research Findings and Future Directions
Research on methyl 4-methyl-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is ongoing, with a focus on optimizing its synthesis and exploring its biological activities. Future studies should aim to elucidate its mechanism of action and assess its efficacy in preclinical models.
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